Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate

Beschreibung

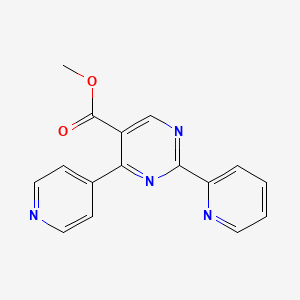

Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate (CAS: Not explicitly provided; MDL: MFCD27957296) is a pyrimidine derivative with a molecular formula of C₁₆H₁₂N₄O₂ and a molecular weight of 292.30 g/mol . Its structure features:

- A pyrimidine core substituted at position 2 with a pyridin-2-yl group (electron-rich aromatic ring).

- At position 4, a pyridin-4-yl group (planar, polarizable aromatic system).

- A methyl ester at position 5, enhancing lipophilicity and synthetic versatility .

This compound is used as a precursor in medicinal chemistry, particularly for synthesizing kinase inhibitors or histone deacetylase (HDAC) modulators, given the prevalence of pyridinyl and pyrimidine motifs in such targets .

Eigenschaften

IUPAC Name |

methyl 2-pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2/c1-22-16(21)12-10-19-15(13-4-2-3-7-18-13)20-14(12)11-5-8-17-9-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGSYVWHKKKZRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1C2=CC=NC=C2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate typically involves the condensation of appropriate pyridine derivatives with a pyrimidine precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the pyrimidine core. The reaction conditions often include the use of a base like potassium carbonate, a palladium catalyst, and a solvent such as dimethylformamide (DMF) or toluene, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to improve yield and reduce costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate has shown promise in the development of new pharmaceuticals. Its structure allows for interactions with various biological targets, particularly in the realm of cancer therapy and anti-inflammatory treatments.

Case Studies:

- Anticancer Activity : Research indicates that similar pyrimidine derivatives can inhibit tumor growth by targeting specific kinases involved in cell proliferation. Studies have demonstrated that modifications to the pyrimidine ring can enhance potency against different cancer cell lines .

- Anti-inflammatory Properties : Compounds with similar structures have been evaluated for their ability to modulate inflammatory pathways. In vitro studies have shown that they can reduce pro-inflammatory cytokines, suggesting potential use in treating conditions like rheumatoid arthritis .

Agrochemicals

The compound's structural characteristics make it suitable for use as a pesticide or herbicide. Pyrimidine derivatives are known for their efficacy in controlling various pests and diseases in crops.

Case Studies:

- Pesticidal Activity : Field trials involving related compounds have indicated effective control over common agricultural pests, leading to increased crop yields. The mechanism often involves disruption of metabolic processes in target organisms .

- Herbicidal Properties : Research has demonstrated that certain pyrimidine-based herbicides can selectively inhibit weed growth without affecting crop plants, showcasing their potential utility in sustainable agriculture .

Material Science

Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate may also find applications in the development of new materials, particularly in organic electronics and photonic devices.

Case Studies:

- Organic Photovoltaics : Studies have suggested that pyrimidine derivatives can be incorporated into organic solar cells, enhancing charge transport properties and overall efficiency .

- Light-emitting Diodes (LEDs) : The compound's ability to form stable thin films makes it a candidate for use in LED technology, potentially improving color purity and brightness .

Wirkmechanismus

The mechanism of action of Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pyridine and pyrimidine rings can participate in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Key Differences

The table below compares the target compound with structurally related pyrimidine-5-carboxylates:

Electronic and Steric Effects

- Dual Pyridinyl Groups (Target Compound) : The pyridin-2-yl and pyridin-4-yl groups enable π-π interactions with aromatic residues in biological targets (e.g., kinase ATP-binding pockets) . The pyridin-4-yl group’s symmetry may improve binding specificity compared to asymmetric substituents.

- Amino vs.

Solubility and Lipophilicity

- Methyl Ester (Target Compound) : Offers moderate lipophilicity (logP ~2.5 estimated), balancing membrane permeability and aqueous solubility.

- Carboxylic Acid (2-(4-Methoxyphenyl)-4-pyridin-4-yl...) : Increased polarity (logP ~1.8) improves solubility but may limit blood-brain barrier penetration .

Biologische Aktivität

Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate, also known as compound CID 75175952, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

- Molecular Formula : C16H12N4O2

- Molecular Weight : 288.29 g/mol

- CAS Number : 216959-93-2

- Structure : The compound features a pyrimidine core substituted with two pyridine rings and a carboxylate group, which is critical for its biological activity.

Biological Activity Overview

The biological activity of methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate has been investigated across various studies, highlighting its potential in treating different diseases, particularly cancers and infectious diseases.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

- Cell Proliferation Inhibition : The compound showed potent inhibitory effects on cell proliferation in various cancer cell lines. For instance, it displayed an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating strong cytotoxicity compared to non-cancerous cells .

- Mechanism of Action : The compound induces apoptosis in cancer cells through the mitochondrial pathway, evidenced by increased levels of caspase activity. It also exhibited selectivity towards cancer cells over normal cells, providing a therapeutic window for treatment .

- Metastasis Inhibition : In vivo studies demonstrated that the compound effectively inhibited lung metastasis in TNBC models, outperforming established treatments like TAE226 .

Antiviral Activity

The compound has also shown promise as an antiviral agent:

- Influenza Virus Reduction : It was effective in reducing viral load in infected mouse models, demonstrating a direct impact on viral replication .

- Safety Profile : Toxicity studies indicated no acute toxicity at high doses (up to 2000 mg/kg) in animal models, suggesting a favorable safety profile for further development .

Pharmacokinetics

Pharmacokinetic studies reveal important insights into the compound's absorption and metabolism:

- Bioavailability : The oral bioavailability was reported at approximately 31.8% following administration of 10 mg/kg in mice, indicating reasonable absorption characteristics for oral formulations .

- Clearance Rates : The clearance rate was measured at 82.7 mL/h/kg, suggesting moderate systemic exposure post-administration .

Research Findings and Case Studies

A summary of key research findings is presented in the following table:

Q & A

Q. Key Variables Affecting Yield

- Catalyst Choice : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) can alter regioselectivity.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of pyridine intermediates, while ethanol improves cyclization efficiency.

- Temperature : Reactions often proceed at 80–100°C to balance kinetics and side-product formation .

Q. Example Protocol

Condense 2-pyridinecarboxaldehyde and methyl acetoacetate in ethanol with HCl (12 h, 80°C).

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Characterize intermediates by ¹H NMR and HPLC (>95% purity).

How should researchers characterize Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate, and what analytical discrepancies might arise?

Q. Basic Characterization Workflow

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., pyridin-2-yl vs. pyridin-4-yl) via coupling patterns and chemical shifts. Pyridin-2-yl protons typically show deshielding near δ 8.5–9.0 ppm .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve 3D conformation to assess steric effects of dual pyridine substituents .

Q. Common Data Contradictions

- Regioisomer Misassignment : Similar NMR shifts for pyridin-2-yl and pyridin-4-yl groups may lead to misidentification. Use NOESY to confirm spatial proximity of substituents.

- Purity Discrepancies : HPLC retention times may overlap with byproducts; validate with LC-MS .

How can researchers resolve contradictory biological activity data for this compound in enzyme inhibition assays?

Advanced Data Analysis

Contradictions often arise from assay conditions or target promiscuity. For example, pyrimidine-5-carboxylates may show variable IC₅₀ values against kinases due to:

- pH Sensitivity : Protonation of pyridine nitrogen alters binding affinity. Test activity across pH 6.5–7.5 .

- Redox Interference : Thiol-containing buffers (e.g., DTT) may reduce disulfide bonds in the compound. Use alternative buffers (e.g., Tris-HCl) .

Q. Validation Strategies

Orthogonal Assays : Confirm inhibition using fluorescence polarization (binding) and functional ATPase assays.

Structural Analysis : Co-crystallize the compound with the target enzyme to identify binding pose discrepancies .

What structure-activity relationship (SAR) trends are observed for pyridine-pyrimidine hybrids, and how can they guide derivative design?

Q. Advanced SAR Insights

| Substituent Position | Modification | Biological Impact | Example Compound |

|---|---|---|---|

| Pyrimidine C4 | Pyridin-4-yl | Enhances π-stacking with hydrophobic pockets | Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate |

| Pyrimidine C2 | Pyridin-2-yl | Improves solubility via H-bonding | Ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate |

| Carboxylate Ester | Methyl vs. Ethyl | Methyl esters show higher metabolic stability | Methyl 5-(4-methylphenyl)pyridine-2-carboxylate |

Q. Design Recommendations

- Introduce electron-withdrawing groups (e.g., -CF₃) at C4 to enhance target affinity .

- Replace ester with amide for protease resistance .

How can computational methods predict the binding mode of this compound with kinase targets?

Q. Advanced Modeling Workflow

Docking Studies : Use AutoDock Vina to screen against kinase ATP-binding pockets. Pyridin-4-yl groups often occupy the hydrophobic back pocket .

Molecular Dynamics (MD) : Simulate ligand-protein interactions (50 ns) to assess stability of hydrogen bonds with hinge residues (e.g., Glu91 in CDK2).

Free Energy Calculations : Apply MM/GBSA to rank binding affinities of analogs .

Validation

Compare predicted poses with X-ray co-crystal structures of related compounds (e.g., Ethyl 4-(trifluoromethyl)-2-(pyridin-2-yl)pyrimidine-5-carboxylate) .

What strategies mitigate regioselectivity challenges during pyrimidine ring formation?

Advanced Synthetic Chemistry

Regioselectivity in pyrimidine synthesis is influenced by:

- Precursor Functionalization : Use 2-aminopyridine to direct cyclization to the C4 position .

- Microwave-Assisted Synthesis : Reduce side reactions (e.g., 80°C, 30 min vs. 12 h conventional heating) .

Case Study

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is synthesized via a two-step chlorination and thiolation sequence, achieving >90% regioselectivity using POCl₃ and NaSMe .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.